molecular formula C8H11N3O B13632704 2-(6-Methoxypyridin-2-yl)acetimidamide

2-(6-Methoxypyridin-2-yl)acetimidamide

Cat. No.: B13632704
M. Wt: 165.19 g/mol
InChI Key: SOJKMJAOYVAQRF-UHFFFAOYSA-N
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Description

2-(6-Methoxypyridin-2-yl)acetimidamide is a heterocyclic acetimidamide derivative featuring a pyridine ring substituted with a methoxy group at the 6-position and an acetimidamide moiety at the 2-position. Acetimidamides are characterized by the presence of an amidine group (NH-C(NH₂)-) attached to an acetyl backbone, conferring unique electronic and steric properties.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(6-methoxypyridin-2-yl)ethanimidamide

InChI

InChI=1S/C8H11N3O/c1-12-8-4-2-3-6(11-8)5-7(9)10/h2-4H,5H2,1H3,(H3,9,10)

InChI Key

SOJKMJAOYVAQRF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)CC(=N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxypyridin-2-yl)acetimidamide typically involves the reaction of 6-methoxypyridine-2-carboxylic acid with appropriate reagents to form the desired acetimidamide derivative. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of 2-(6-Methoxypyridin-2-yl)acetimidamide may involve bulk manufacturing processes that ensure high yield and purity. These methods often include the use of automated reactors and stringent quality control measures to maintain consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6-Methoxypyridin-2-yl)acetimidamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amine derivatives .

Scientific Research Applications

2-(6-Methoxypyridin-2-yl)acetimidamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Methoxypyridin-2-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituent(s) Molecular Weight (g/mol) Key Features Synthesis Method Reference
2-(6-Methoxypyridin-2-yl)acetimidamide 6-OCH₃, pyridin-2-yl ~193.2* Methoxy enhances lipophilicity; pyridine enables π-π stacking Likely via amidoxime intermediates (inferred)
(Z)-N′-Hydroxy-2-(pyridin-2-yl)acetimidamide (27) Pyridin-2-yl, hydroxy 178.2 Hydroxy group increases polarity; used in cyclization reactions Method B (amidoxime + acyl chloride)
2-(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)acetimidamide Pyrazole, CF₃, fluoroethyl 238.19 Fluorinated groups improve metabolic stability; pyrazole core Undisclosed (commercial synthesis)
(Z)-N′-((3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbonyl)oxy)-2-(pyridin-2-yl)acetimidamide (54) Isoxazole, dichlorophenyl 446.05 Bulky substituents enhance selectivity as antagonists Acyl chloride + amidoxime reaction

*Calculated based on formula C₈H₁₁N₃O.

Key Observations

Substituent Effects on Bioactivity :

  • The methoxy group in 2-(6-Methoxypyridin-2-yl)acetimidamide likely improves membrane permeability compared to the hydroxylated analog 27 .
  • Fluorinated analogs (e.g., 12 ) exhibit higher molecular weights and enhanced metabolic stability, a trait absent in the methoxy derivative .
  • Bulky substituents, as in compound 54 , increase receptor selectivity but may reduce solubility .

Synthetic Routes :

  • Acetimidamides are commonly synthesized via amidoxime intermediates (e.g., 27 and 54 ), suggesting a plausible route for the target compound using 6-methoxypyridin-2-yl acetonitrile as a starting material .

Compound 54 demonstrates selective antagonism, implying that the methoxy derivative could be tailored for similar targets (e.g., enzyme or receptor inhibition) .

Pyridine Derivatives with Methoxy Substituents

Table 2: Comparison of 6-Methoxypyridin-2-yl Derivatives

Compound Name Functional Group Molecular Weight (g/mol) Applications Reference
tert-Butyl (6-methoxypyridin-2-yl)carbamate Carbamate 238.3 Protective group in peptide synthesis
6-Methoxypicolinamide Amide 166.2 Intermediate in agrochemical synthesis
2-(6-Methoxypyridin-2-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one Pyrido-pyrimidinone 365.4 Kinase inhibition (inferred from structure)

Key Observations

  • Carbamate and Amide Derivatives : These compounds (e.g., tert-butyl derivatives) are typically used as synthetic intermediates, contrasting with acetimidamides’ direct bioactivity .
  • Heterocyclic Hybrids: The pyrido-pyrimidinone derivative (7) demonstrates how methoxypyridinyl groups are integrated into larger pharmacophores for targeted therapies .

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